Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Description
Historical Context of Tetrazoles in Medicinal Chemistry
The journey of tetrazoles in medicinal chemistry began in 1885 with their discovery by Swedish chemist J.A. Bladin. researchgate.netnih.gov Initially, for several decades, these five-membered heterocyclic rings containing four nitrogen atoms were of limited interest. nih.govresearchgate.net However, the mid-20th century witnessed a surge in research as the tetrazolyl functional group was recognized as a metabolically stable bioisostere for the carboxylic acid group. researchgate.net This property is crucial in drug design, as it allows for the modification of a molecule's physicochemical properties, such as lipophilicity and acidity, which can enhance bioavailability and metabolic stability. researchgate.netresearchgate.net
The pKa of 5-substituted tetrazoles is comparable to that of carboxylic acids, enabling them to interact with biological targets in a similar fashion. researchgate.net This bioisosteric relationship has led to the incorporation of the tetrazole moiety into a wide array of therapeutic agents. researchgate.netresearchgate.net Consequently, tetrazole derivatives have been investigated for a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive properties. researchgate.netnih.govekb.eg
The Significance of the Sulfanylacetate Moiety in Bioactive Molecules
The sulfanylacetate group, characterized by a thioether linkage to an acetate (B1210297) functional group, is a significant component in many biologically active molecules. Thioethers, which contain a sulfur atom bonded to two alkyl or aryl groups, are found in a substantial number of therapeutic compounds and natural products. The sulfur atom in a thioether can exist in various oxidation states, contributing to the diverse chemical and biological properties of these molecules.
The thioether linkage is particularly important in drug design due to its ability to influence a molecule's conformation and participate in interactions with biological targets. lookchem.com The incorporation of a sulfanylacetate moiety can impact a compound's solubility, lipophilicity, and metabolic profile. Furthermore, the thioether sulfur can act as a hydrogen bond acceptor and participate in other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. lookchem.com In the context of drug delivery, thioether-containing polymers have been explored for their oxidation sensitivity, allowing for the controlled release of therapeutic agents in response to reactive oxygen species (ROS). ijbr.com.pk
Overview of Current Research Trends on Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate and Related Structures
While specific, in-depth research on this compound is not extensively documented in publicly available literature, current research trends can be inferred from studies on closely related 1-phenyl-1H-tetrazole-5-thiol derivatives. The synthesis of such compounds typically involves the alkylation of 1-phenyl-1H-tetrazole-5-thiol with an appropriate halo-acetate ester. For instance, the reaction of 1-phenyl-1H-tetrazole-5-thiol with chloromethyl acetate yields the corresponding methyl ester derivative. researchgate.net A similar synthetic strategy would be employed to obtain the ethyl ester, this compound.
The primary focus of current research on these and related tetrazole-thioether conjugates lies in the evaluation of their biological activities, particularly their antimicrobial properties. researchgate.netnih.gov Studies on a range of 5-thio-substituted tetrazole derivatives have demonstrated moderate to good activity against various bacterial strains. nih.gov For example, certain 1-phenyl-1H-tetrazole-5-thiol derivatives have shown notable inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net The antimicrobial screening of these compounds is a crucial step in identifying new lead structures for the development of novel anti-infective agents. isfcppharmaspire.com
The research in this area often involves the synthesis of a series of analogs to establish structure-activity relationships (SAR). scielo.org.za By systematically modifying different parts of the molecule, such as the substituent on the phenyl ring or the ester group of the sulfanylacetate moiety, researchers can identify the key structural features that contribute to the observed biological activity.
| Compound Class | General Structure | Reported Biological Activity |
| 1-Phenyl-1H-tetrazole-5-thiol Derivatives | Phenyl-Tetrazole-S-R | Antibacterial researchgate.net |
| 5-Thio-substituted Tetrazoles | Tetrazole-S-R | Antimicrobial nih.gov |
| Benzothiazole-Tetrazole Hybrids | Benzothiazole-Tetrazole | Antibacterial, Antifungal asianpubs.org |
Rationale for Comprehensive Investigation of Novel Heterocyclic Compounds
The exploration of novel heterocyclic compounds is a critical endeavor in the fields of medicinal chemistry and chemical biology. asianpubs.org Heterocyclic structures are ubiquitous in nature and form the core of a vast number of pharmaceuticals. isfcppharmaspire.com The constant emergence of drug-resistant pathogens and the need for more effective treatments for a multitude of diseases necessitate a continuous search for new molecular entities with unique mechanisms of action. asianpubs.org
The synthesis and biological evaluation of novel heterocyclic compounds, such as this compound, contribute to the expansion of chemical space and provide new opportunities for drug discovery. nih.gov By creating and testing previously unsynthesized molecules, researchers can uncover new structure-activity relationships and identify promising candidates for further development. scielo.org.za The investigation of these compounds not only holds the potential for the discovery of new therapeutic agents but also deepens our fundamental understanding of how small molecules interact with biological systems. asianpubs.org
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-10(16)8-18-11-12-13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEPFFJCNRUHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353132 | |
| Record name | F0835-0010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-78-4 | |
| Record name | Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | F0835-0010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 1 Phenyltetrazol 5 Yl Sulfanylacetate and Analogues
Conventional Multistep Synthetic Pathways
Conventional methods for synthesizing Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate are typically characterized by a two-step process: the initial formation of a tetrazole-thiol precursor followed by an S-alkylation reaction to introduce the sulfanylacetate group.
Synthesis of 1-Phenyltetrazole-5-thiol (B125466) Precursors
The cornerstone precursor for the target compound is 1-phenyl-1H-tetrazole-5-thiol. A widely adopted method for its synthesis involves the reaction of phenylisothiocyanate with sodium azide (B81097). researchgate.net This reaction is typically conducted in water as a solvent, providing a straightforward route to the tetrazole core. researchgate.net An alternative, yet similar, procedure involves reacting phenyl isothiocyanate with sodium azide in the presence of zinc chloride in boiling acetonitrile. chemicalbook.com Following the initial reaction, the intermediate is treated with an aqueous sodium hydroxide (B78521) solution and subsequently acidified with hydrochloric acid to precipitate the desired 1-phenyltetrazole-5-thiol product. chemicalbook.com This precursor exists in a tautomeric equilibrium between the thiol and thione forms, a characteristic feature of mercaptotetrazoles.
Esterification and S-Alkylation Reactions for Sulfanylacetate Formation
With the 1-phenyl-1H-tetrazole-5-thiol precursor in hand, the subsequent step is the introduction of the ethyl sulfanylacetate moiety. This is achieved through an S-alkylation reaction. A common and effective reagent for this transformation is ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). researchgate.netnih.gov
The reaction is typically carried out in a suitable organic solvent, such as acetone (B3395972) or acetonitrile, in the presence of a base. nih.gov The base, often potassium carbonate (K2CO3), deprotonates the thiol group, forming a thiolate anion. nih.gov This nucleophilic thiolate then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the desired C-S bond, yielding this compound. researchgate.net Studies on analogous systems have demonstrated high yields for this type of alkylation reaction. researchgate.net For instance, the alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloromethyl acetate (B1210297) resulted in a 90% yield. researchgate.net
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. For the S-alkylation step, the solubility of the reagents, particularly the base and the tetrazole-thiol salt, can significantly impact the reaction rate and yield.
Studies on tetrazole synthesis have shown that polar aprotic solvents can be effective, though the solubility of inorganic salts like sodium azide can be a limiting factor in some cases. researchgate.net The choice of base is also critical; weaker bases like potassium carbonate are often sufficient to facilitate the reaction without promoting unwanted side reactions. nih.govtandfonline.com Temperature plays a crucial role in controlling the selectivity of alkylation. In the case of 1-phenyltetrazole-5-thione, temperature can dictate whether alkylation occurs at the sulfur (S) or nitrogen (N) atom, with S-alkylation generally favored at lower temperatures (e.g., room temperature). tandfonline.comresearchgate.net
Table 1: Effect of Reaction Parameters on Alkylation of 1-phenyl tetrazole-5-thione Data adapted from analogous Michael addition reactions which inform on general principles of S-alkylation. tandfonline.comresearchgate.net
| Entry | Base | Solvent | Temperature (°C) | Product Selectivity |
| 1 | K2CO3 | Solvent-free | Room Temp | S-alkylation |
| 2 | K2CO3 | Solvent-free | 70 | N-alkylation |
| 3 | Cs2CO3 | Solvent-free | Room Temp | S-alkylation |
| 4 | K3PO4 | Solvent-free | Room Temp | S-alkylation |
Modern and Sustainable Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis and phase-transfer catalysis have emerged as powerful tools in this regard.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has been successfully employed to accelerate the synthesis of various heterocyclic compounds, including tetrazole and benzothiazole (B30560) derivatives. researchgate.net In the context of synthesizing this compound, microwave heating can be applied to the S-alkylation step. For example, the synthesis of analogous ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate was achieved in just 4 minutes under microwave irradiation at 180°C, a significant reduction compared to conventional heating methods. This rapid heating can lead to higher yields and cleaner reactions in very short periods, often just a few minutes. researchgate.netnih.gov
Table 2: Comparison of Conventional vs. Microwave Synthesis for an Analogous S-Alkylation
| Method | Reaction Time | Yield (%) |
| Conventional (Reflux) | Several hours | Lower |
| Microwave Irradiation | 4 minutes | Moderate to High |
| Ultrasound Irradiation | 15 minutes | Moderate |
Application of Phase-Transfer Catalysis in Heterocycle Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reagents that are soluble in two immiscible phases, such as an aqueous base and an organic substrate solution. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium bromide (TBAB), facilitates the transfer of one reactant (e.g., a hydroxide or thiolate anion) across the phase boundary to react with the other. nih.govtandfonline.com
In the synthesis of this compound, PTC can be used during the S-alkylation step. The reaction of the tetrazole-thiol with ethyl bromoacetate in a biphasic system or in a solvent where the base is poorly soluble can be accelerated by a catalytic amount of TBAB. nih.gov This methodology offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often improved yields and selectivities. tandfonline.com The use of TBAB has been noted in solvent-free alkylation reactions of 1-phenyl tetrazole-5-thione, highlighting its utility in promoting S-alkylation under sustainable conditions. tandfonline.comresearchgate.net
Palladium-Catalyzed C-C and C-N Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. acs.org While the initial construction of the 1-phenyl-5-mercaptotetrazole scaffold, the precursor to this compound, is commonly achieved through the cycloaddition of phenyl isothiocyanate and sodium azide, palladium catalysis offers a versatile strategy for synthesizing analogues, particularly those with diverse substituents on the phenyl ring. researchgate.net
The formation of the N-aryl bond in the tetrazole ring is a critical step that can be accomplished using palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination. acs.orgbeilstein-journals.org This reaction typically involves the coupling of an aryl halide or triflate with a nitrogen-containing compound, such as the tetrazole ring, in the presence of a palladium catalyst and a suitable ligand. mit.edu The use of sterically demanding biaryl dialkylphosphine ligands has been shown to be effective in promoting these types of challenging cross-coupling reactions for nitrogen-rich heterocycles. mit.edu This methodology allows for the synthesis of a wide array of N-arylated tetrazoles from various aryl halide precursors, which can then be further functionalized at the 5-position to yield the desired sulfanylacetate derivatives.
Palladium-catalyzed reactions are also instrumental in the late-stage functionalization of the phenyl ring, as discussed in section 2.3.4.
Derivatization Strategies for Structural Modification
Once the core structure of this compound is synthesized, its ester, sulfide (B99878), and phenyl moieties can be chemically modified to produce a variety of analogues. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.
Preparation of Carboxylic Acid Derivatives (e.g., 2-[(1-Phenyltetrazol-5-yl)methylsulfanyl]acetic acid)
The ethyl ester functional group in the parent compound can be readily converted to a carboxylic acid through hydrolysis. This transformation yields 2-[(1-Phenyltetrazol-5-yl)methylsulfanyl]acetic acid, a key derivative for further modifications, such as amide synthesis. synhet.com The hydrolysis is typically carried out under basic conditions, for example, by reacting the ester with a base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification. icatt.org.ua
| Reactant | Product | Transformation |
| This compound | 2-[(1-Phenyltetrazol-5-yl)methylsulfanyl]acetic acid | Ester Hydrolysis |
Synthesis of Hydrazide and Amide Analogues
The ester and carboxylic acid functionalities serve as versatile handles for the synthesis of hydrazide and amide analogues. The acetohydrazide derivative can be prepared by reacting this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like absolute ethanol (B145695). researchgate.net This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group.
Amide analogues are typically synthesized from the corresponding carboxylic acid, 2-[(1-Phenyltetrazol-5-yl)methylsulfanyl]acetic acid. The carboxylic acid is activated using coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt). nih.gov The activated acid then reacts with a primary or secondary amine to form the desired amide bond. nih.gov This method is widely applicable and allows for the introduction of a diverse range of substituents via the amine component. nih.gov
| Starting Material | Reagent(s) | Product Class |
| This compound | Hydrazine Hydrate | Hydrazide |
| 2-[(1-Phenyltetrazol-5-yl)methylsulfanyl]acetic acid | Primary/Secondary Amine, Coupling Agents (e.g., EDC, HOBt) | Amide |
Sulfonyl Analog Preparation (e.g., Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate)
The sulfide linkage in this compound can be oxidized to a sulfone, yielding Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate. This transformation significantly alters the electronic and steric properties of the molecule. A common method for this oxidation involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. nih.govresearchgate.net For instance, a molybdenum(VI)-catalyzed oxidation using ammonium molybdate (B1676688) and hydrogen peroxide in ethanol has been reported for the conversion of a similar tetrazolyl thioether to its corresponding sulfone. nih.govresearchgate.net The reaction proceeds effectively at room temperature, providing the sulfonyl derivative in high yield. researchgate.net
| Reactant | Key Reagents | Product |
| This compound | (NH₄)₆Mo₇O₂₄, H₂O₂ | Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate |
Introduction of Diverse Substituents on the Phenyl Ring
Introducing a variety of chemical groups onto the phenyl ring is a key strategy for creating structural diversity. This can be achieved through two primary approaches:
Synthesis from Substituted Precursors: The most direct method involves starting the synthesis with an already substituted precursor. For example, reacting various substituted phenyl isothiocyanates with sodium azide will yield a range of 1-(substituted-phenyl)-1H-tetrazole-5-thiol intermediates. researchgate.net These intermediates can then be alkylated with ethyl chloroacetate to produce the final products with the desired substitution pattern on the phenyl ring.
Post-Synthetic Modification: Alternatively, substituents can be introduced onto the phenyl ring of a pre-formed tetrazole derivative. This is particularly effective when starting with a halogenated analogue, such as Ethyl 2-(1-(4-bromophenyl)tetrazol-5-yl)sulfanylacetate. The bromine atom can be replaced with a wide variety of groups using palladium-catalyzed cross-coupling reactions. acs.org For example, Suzuki coupling can introduce new aryl or alkyl groups (C-C bond formation), while Buchwald-Hartwig amination can be used to form C-N bonds with various amines. beilstein-journals.orgmit.edu
| Strategy | Description | Example Reaction |
| Precursor Synthesis | Using substituted anilines or phenyl isothiocyanates as starting materials. | 4-Chlorophenyl isothiocyanate → Ethyl 2-(1-(4-chlorophenyl)tetrazol-5-yl)sulfanylacetate |
| Post-Synthetic Modification | Using a halogenated intermediate and palladium-catalyzed cross-coupling. | Ethyl 2-(1-(4-bromophenyl)tetrazol-5-yl)sulfanylacetate + Arylboronic acid (Suzuki Coupling) → Phenyl-substituted analogue |
Advanced Structural Characterization and Molecular Architecture Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the structure of "Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate" by examining the interaction of the molecule with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group are anticipated to appear as a multiplet in the downfield region, typically between δ 7.2 and 7.8 ppm. The methylene (B1212753) protons of the ethyl group (-O-CH₂-) would likely be observed as a quartet, while the methyl protons (-CH₃) would appear as a triplet, further upfield. The methylene protons adjacent to the sulfur atom (S-CH₂) are expected to produce a singlet. In a related compound, 1-(p-tolyl)-5-(phenoxymethyl-1-yl)-1H-tetrazole, the methylene protons were observed as a singlet at 4.3 ppm. nist.gov
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbons of the phenyl ring would appear in the aromatic region (typically δ 120-140 ppm). The carbon atom of the tetrazole ring, the methylene carbons of the ethyl group, the methylene carbon adjacent to the sulfur, and the methyl carbon would each give rise to a distinct signal. For a similar structure, 1-(4-chlorophenyl)-5-mercapto-1H-tetrazole, the tetrazole carbon was observed at δ 154.6 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.2 - 7.8 (multiplet) | - |
| -S-CH₂- | ~4.0 (singlet) | ~35 |
| -O-CH₂- | ~4.2 (quartet) | ~62 |
| -CH₃ | ~1.2 (triplet) | ~14 |
| Phenyl-C | - | 120 - 140 |
| Tetrazole-C | - | ~155 |
| C=O | - | ~168 |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₂N₄O₂S), the calculated monoisotopic mass is 264.07 g/mol .
The fragmentation of tetrazole derivatives under electron ionization often involves the loss of a nitrogen molecule (N₂). nih.gov The mass spectrum of the precursor, 1-phenyl-1H-tetrazole-5-thiol, shows a prominent molecular ion peak and fragmentation corresponding to the loss of N₂ and subsequent cleavage of the phenyl group. nist.gov Therefore, the mass spectrum of the title compound is expected to show a molecular ion peak at m/z 264, followed by fragments corresponding to the loss of the ethyl acetate (B1210297) group, the expulsion of N₂, and cleavage of the phenyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.
A strong absorption band is anticipated around 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. chemmethod.com The C-S stretching vibration is typically observed in the range of 600-800 cm⁻¹. The spectrum of the related compound 5-(benzylthio)-1H-tetrazole showed C-S stretching vibrations in this region. pnrjournal.com The tetrazole ring itself has characteristic vibrations, often appearing between 1340-1639 cm⁻¹ and 900-1200 cm⁻¹. pnrjournal.com Additionally, C-H stretching vibrations of the aromatic phenyl ring and the aliphatic ethyl and methylene groups, as well as C=C stretching of the aromatic ring, are expected. The IR spectrum of the precursor 1-phenyl-1H-tetrazole-5-thiol shows characteristic peaks for the tetrazole and phenyl rings. nist.gov
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | 1735 - 1750 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=C (Aromatic) | 1450 - 1600 |
| N=N (Tetrazole) | 1340 - 1639 |
| C-N (Tetrazole) | 900 - 1200 |
| C-S | 600 - 800 |
| C-O (Ester) | 1000 - 1300 |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
X-ray Diffraction Crystallography
X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. It would also provide information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. Although no crystal structure for the title compound has been reported in the searched literature, studies on similar tetrazole derivatives have revealed detailed structural information, including the planarity of the tetrazole ring and its orientation relative to other substituents. lookchem.commdpi.com
An article on "this compound" focusing on its advanced structural characterization and molecular architecture cannot be generated at this time. Despite extensive and targeted searches for crystallographic data, including bond lengths, bond angles, torsional angles, and details of supramolecular interactions, no specific experimental or theoretical structural studies for this particular compound are publicly available.
The generation of a scientifically accurate and detailed analysis as requested under the headings "," "Analysis of Bond Lengths, Bond Angles, and Torsional Angles," "Conformation of the Tetrazole and Phenyl Moieties," "Supramolecular Interactions and Crystal Packing Analysis," "Identification and Characterization of Intermolecular Hydrogen Bonds," "Evaluation of van der Waals Interactions and Aromatic Stacking," and "Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts" is entirely contingent on the availability of its determined crystal structure. This information is typically disseminated through peer-reviewed scientific publications and deposited in crystallographic databases.
Without access to a crystallographic information file (CIF) or a detailed structural report, any attempt to provide the specific data and analysis required by the prompt would be speculative and would not meet the standards of scientific accuracy. The creation of data tables for bond lengths, angles, and Hirshfeld surface analysis is not possible without the foundational experimental data.
Therefore, until the crystal structure of "this compound" is determined and published, this request cannot be fulfilled.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. For Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its stability and reactivity. doi.orgresearchgate.netresearchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more prone to electronic transitions. researchgate.net
The distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In molecules with similar backbones, the HOMO is often localized on the electron-rich aromatic rings and heteroatoms, while the LUMO may be distributed across the entire molecule or concentrated on specific electron-withdrawing groups. espublisher.com
Furthermore, DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors. researchgate.net
Table 1: Exemplary DFT-Calculated Electronic Properties for a Tetrazole Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |
This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a specific protein target. The process involves predicting the binding mode and affinity of the ligand within the active site of the receptor. researchgate.net
The selection of a protein target is typically based on the known biological activities of structurally related compounds. For instance, tetrazole-containing compounds have been investigated for their potential as antimicrobial or anticancer agents. researchgate.netnih.gov Therefore, relevant protein targets for docking studies could include enzymes like lanosterol (B1674476) 14-α-demethylase in fungi or specific kinases in cancer cell lines. researchgate.net
Molecular docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, including conformational changes in both the ligand and the protein upon binding.
Table 2: Illustrative Molecular Docking Results for a Tetrazole Ligand with a Putative Protein Target
| Parameter | Value | Description |
| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with active site residues |
| Key Interacting Residues | Tyr132, His377, Ser507 | Amino acid residues involved in binding |
| Inhibition Constant (Ki) | 1.5 µM | Predicted inhibition constant |
This table contains hypothetical data to illustrate the typical output of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov
To build a QSAR model for a series of compounds related to this compound, a dataset of molecules with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be constitutional, topological, electronic, or quantum chemical in nature.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines, are used to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov A robust QSAR model should have high statistical significance and predictive power, which is typically assessed through internal and external validation techniques. nih.gov
The resulting QSAR model can be used to predict the biological efficacy of novel analogs of this compound, thereby guiding the synthesis of more potent compounds.
Prediction of Conformational Preferences and Molecular Flexibility
The biological activity of a molecule is often dependent on its three-dimensional conformation. Understanding the conformational preferences and molecular flexibility of this compound is therefore crucial. Computational methods can be used to explore the potential energy surface of the molecule and identify its low-energy conformers.
Techniques such as systematic or stochastic conformational searches can generate a variety of possible conformations. The energies of these conformers are then typically calculated using quantum mechanics or molecular mechanics methods to identify the most stable structures. The flexibility of the molecule is determined by the energy barriers between different conformers. Molecules with high flexibility can adopt multiple conformations, which may be advantageous for binding to different protein targets.
Analysis of Topological and Electrostatic Molecular Descriptors
Topological and electrostatic molecular descriptors provide valuable information about the structural and electronic properties of a molecule. These descriptors are often used in QSAR studies and for virtual screening of compound libraries.
Topological descriptors are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, branching, and connectivity of the molecule. Examples include the Kier and Hall indices and information content indices. nih.gov
Electrostatic descriptors, on the other hand, describe the distribution of charge within a molecule. These can be derived from quantum chemical calculations and include parameters such as partial atomic charges, dipole moment, and molecular electrostatic potential. These descriptors are particularly important for understanding non-covalent interactions, which play a key role in ligand-receptor binding.
By calculating a range of these descriptors for this compound, it is possible to compare its properties to those of known drugs and to predict its potential for specific biological activities.
Extensive Research Yields No Specific Biological Activity Data for this compound
Despite a comprehensive search of available scientific literature, no specific studies detailing the in vitro biological activity of the chemical compound this compound were identified. The investigation sought to collate research findings on its antimicrobial and anticancer properties, as per a structured outline. However, the search did not yield any published data on the evaluation of this particular compound against bacterial, fungal, or cancer cell lines.
The planned article was to be structured around a detailed examination of the compound's biological profile, including:
Evaluation of Antimicrobial Potential:
In vitro antibacterial activity against E. coli and S. aureus.
In vitro antifungal activity.
Proposed mechanisms of action against microbial targets.
Anticancer Activity Studies in Cellular Models:
In vitro cytotoxicity assays against human cancer cell lines such as HL-60.
Investigation of apoptosis induction pathways.
The absence of specific research on this compound means that no data tables or detailed findings regarding its biological activity could be compiled for these sections. Scientific inquiry into the potential therapeutic properties of this specific molecule does not appear to be available in the public domain. Therefore, the requested article focusing solely on the biological activity of this compound cannot be generated at this time.
Biological Activity Profiling and Mechanistic Investigations in Vitro Studies
Anticancer Activity Studies in Cellular Models
Cell Cycle Modulation Effects
The impact of Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate on cell cycle progression represents a critical area of investigation for its potential cytostatic or cytotoxic effects. While direct studies on this specific molecule are not extensively documented in publicly available literature, the broader class of tetrazole derivatives has been a subject of interest in cancer research, with some analogues demonstrating the ability to influence cell cycle checkpoints. researchgate.netacs.orgnih.gov
Research into various tetrazole-containing compounds has revealed that they can induce cell cycle arrest at different phases, such as G1, S, or G2/M, depending on their specific chemical structures and the cancer cell lines being investigated. acs.org This modulation is often linked to the inhibition of key regulatory proteins, such as cyclin-dependent kinases (CDKs) or other signaling molecules essential for cell cycle progression. researchgate.net For instance, some tetrazole derivatives have been shown to disrupt the mitotic spindle, leading to mitotic arrest and subsequent apoptosis. acs.org Given these precedents, it is hypothesized that this compound may also possess the capability to interfere with the normal progression of the cell cycle, a characteristic that warrants further detailed investigation through in vitro assays such as flow cytometry on various cancer cell lines.
Antioxidant Activity Characterization
The potential of this compound to act as an antioxidant is an area of significant interest, given that the tetrazole scaffold is present in various compounds exhibiting radical scavenging and redox-modulating properties. pensoft.net
In Vitro Free Radical Scavenging Assays (e.g., Ferric Reducing Antioxidant Power (FRAP) assay, PTIO• radical scavenging)
Studies on other tetrazole derivatives have shown varying degrees of antioxidant activity in different in vitro models. pensoft.net The antioxidant capacity of these compounds is often attributed to the electronic properties of the tetrazole ring and the nature of its substituents, which can influence their ability to donate electrons or hydrogen atoms to neutralize free radicals. Further experimental validation using these specific assays is necessary to quantify the free radical scavenging capabilities of this compound.
Modulation of Cellular Redox Homeostasis
The ability of a compound to influence the delicate balance of oxidants and antioxidants within a cell, known as redox homeostasis, is crucial for normal cellular function. An imbalance in this system can lead to oxidative stress, which is implicated in a variety of pathological conditions. While direct evidence of this compound modulating cellular redox homeostasis is yet to be established, the known antioxidant properties of some tetrazole derivatives suggest a potential role in this process. researchgate.net
Compounds that can modulate redox homeostasis may do so through various mechanisms, including the direct scavenging of reactive oxygen species (ROS), the upregulation of endogenous antioxidant enzymes, or by interacting with signaling pathways that respond to oxidative stress. Given the structural features of this compound, it is plausible that it could interact with cellular redox systems. However, dedicated studies, such as measuring intracellular ROS levels and the activity of antioxidant enzymes in cell cultures treated with the compound, are required to elucidate its specific effects on cellular redox balance.
Receptor-Ligand Interaction Studies
Understanding the interaction of this compound with specific biological receptors is key to unraveling its pharmacological profile.
Investigation of Purinergic P2X7 Receptor Antagonism for Related Tetrazole Compounds
A significant body of research has focused on tetrazole derivatives as antagonists of the purinergic P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain signaling. nih.gov Several classes of potent and selective P2X7 receptor antagonists feature a tetrazole ring in their structure. nih.gov These compounds act by competitively blocking the binding of ATP to the receptor, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory cytokines. nih.gov
While this compound has not been specifically identified as a P2X7 antagonist in the reviewed literature, its structural similarity to known antagonists warrants investigation. The presence of the phenyltetrazole moiety suggests that it could potentially fit into the ATP binding pocket of the P2X7 receptor. Future in vitro studies, such as calcium influx assays in P2X7-expressing cells, would be necessary to determine if this compound exhibits any antagonistic activity at this receptor.
Screening for Activity against Other Relevant Biological Targets
The diverse biological activities reported for tetrazole derivatives suggest that these compounds may interact with a wide range of biological targets. eurekaselect.com Beyond P2X7 receptors, tetrazole-containing molecules have been investigated for their activity against various enzymes, receptors, and ion channels. eurekaselect.com
A comprehensive understanding of the biological profile of this compound would necessitate a broad screening against a panel of relevant biological targets. This could include, but is not limited to, kinases, proteases, G-protein coupled receptors, and other ion channels that are implicated in various disease states. Such screening would provide valuable insights into its potential therapeutic applications and off-target effects. To date, specific screening data for this compound against a broad range of biological targets is not available in the public domain.
Structure Activity Relationship Sar Studies of Ethyl 2 1 Phenyltetrazol 5 Yl Sulfanylacetate Analogs
Impact of Substituents on the Phenyl Ring on Biological Activity
The phenyl ring attached to the N1 position of the tetrazole core is a key site for modification to modulate the biological activity of ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate analogs. The nature, position, and electronic properties of substituents on this ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Generally, in related tetrazole-containing bioactive compounds, the introduction of various substituents on the phenyl ring can alter the molecule's lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets. For instance, in a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, the presence and position of substituents on the N-phenyl ring (A-ring) markedly influenced their antiproliferative effects. nih.gov Specifically, substituents at the ortho-position of the phenyl ring, such as methyl, fluoro, and chloro groups, were found to enhance the biological activity. nih.gov
While specific SAR studies detailing the impact of phenyl ring substituents on the biological activity of this compound are not extensively documented in publicly available research, general principles of medicinal chemistry suggest that:
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) can enhance activity by modifying the electronic character of the tetrazole ring or by participating in specific interactions with the target protein.
Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) can also positively or negatively influence activity depending on the nature of the biological target.
Halogen substituents (e.g., -F, -Cl, -Br) can increase lipophilicity, potentially improving membrane permeability, and can also participate in halogen bonding with the target.
The position of the substituent (ortho, meta, or para) is critical, as it dictates the spatial arrangement of the functional group and can influence the molecule's ability to fit into a binding pocket.
A systematic investigation involving the synthesis and biological evaluation of a series of analogs with diverse substituents on the phenyl ring would be necessary to establish a definitive SAR for this class of compounds.
Table 1: Hypothetical Impact of Phenyl Ring Substituents on Biological Activity
| Substituent (Position) | Electronic Effect | Lipophilicity (logP) | Postulated Biological Activity |
| H (—) | Neutral | Baseline | Moderate |
| 4-Cl | Electron-withdrawing | Increased | Potentially Increased |
| 4-OCH₃ | Electron-donating | Slightly Increased | Activity may vary |
| 4-NO₂ | Strongly Electron-withdrawing | Slightly Decreased | Potentially Increased |
| 2-CH₃ | Electron-donating | Increased | Potentially Increased due to steric effects |
Note: This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound analogs is limited.
Role of the Tetrazole Ring Nitrogen Atoms and Substitution Patterns
The tetrazole ring is a critical pharmacophore in many biologically active compounds, largely due to its physicochemical properties. eurekaselect.com It is a five-membered aromatic ring containing four nitrogen atoms, which can exist in different tautomeric forms. nih.gov The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors and are involved in coordinating with metal ions, which can be crucial for interaction with biological targets. researchgate.net
In the context of this compound, the tetrazole ring serves as a central scaffold. The specific arrangement of the nitrogen atoms and the substitution pattern at the N1 position are vital for its biological activity. The lone pairs of electrons on the nitrogen atoms contribute to the electronic properties of the ring and its ability to engage in intermolecular interactions.
The substitution at the N1 position with a phenyl group is a defining feature of this class of compounds. Isomeric analogs with the phenyl group at the N2 position would likely exhibit different biological activities due to the altered spatial orientation of the phenyl ring and the different electronic environment of the tetrazole core. A comparative study of N1 versus N2-phenyl substituted isomers would be invaluable in elucidating the optimal substitution pattern for biological efficacy.
Furthermore, the tetrazole ring is often considered a bioisostere of a carboxylic acid group, offering similar acidity and spatial characteristics but with improved metabolic stability and pharmacokinetic profiles. eurekaselect.com
Significance of the Sulfanylacetate Side Chain for Efficacy and Selectivity
The sulfanylacetate side chain at the C5 position of the tetrazole ring is another key determinant of the biological activity of these compounds. Modifications to this side chain have been shown to significantly impact the antibacterial properties of 1-phenyl-1H-tetrazole-5-thiol derivatives. researchgate.net
A study by Hussein, et al. (2019) provides valuable insights into the SAR of this part of the molecule. researchgate.net The parent compound, 1-phenyl-1H-tetrazole-5-thiol (A1), was derivatized at the sulfur atom with various substituents. The ethyl acetate (B1210297) derivative, which is this compound (A4), demonstrated the highest inhibitory activity against E. coli among the tested compounds. researchgate.net This highlights the importance of the ethyl acetate moiety for antibacterial efficacy.
Further modifications of the sulfanylacetate side chain led to varied biological activities. For instance, conversion of the ethyl ester (A4) to a hydrazide (A5) and subsequent reaction with substituted aromatic aldehydes to form Schiff bases (A6-A11) resulted in compounds with a range of antibacterial activities against both E. coli and Staphylococcus aureus. researchgate.net Notably, some of the Schiff base derivatives showed high activity, indicating that extending the side chain with an aromatic group can be beneficial. researchgate.net
Cyclization of the hydrazide (A5) with acetylacetone (B45752) and phenyl acetylacetone to form pyrazole (B372694) derivatives (A12-A13) also yielded compounds with significant antibacterial activity. researchgate.net Compound A13, in particular, showed high activity against both bacterial strains. researchgate.net
Table 2: Antibacterial Activity of 1-Phenyl-1H-tetrazole-5-thiol Derivatives
| Compound ID | R Group at Sulfur | Activity against E. Coli | Activity against S. aureus |
| A2 | -CH₂C(O)CH₃ | High | High |
| A4 | -CH₂C(O)OC₂H₅ | Highest | Moderate |
| A8 | -CH₂C(O)NHN=CH-C₆H₄-OH | High | Moderate |
| A9 | -CH₂C(O)NHN=CH-C₆H₄-Cl | Moderate | High |
| A10 | -CH₂C(O)NHN=CH-C₆H₄-Br | Moderate | High |
| A11 | -CH₂C(O)NHN=CH-C₆H₄-N(CH₃)₂ | High | Moderate |
| A13 | Pyrazole derivative | High | High |
Data sourced from Hussein, et al. (2019). researchgate.net
Correlation between Molecular Flexibility and Biological Response
Molecular flexibility plays a significant role in the interaction of a ligand with its biological target. A molecule that is too rigid may not be able to adopt the optimal conformation required for binding, while a molecule that is too flexible may lose entropy upon binding, leading to a weaker interaction.
The flexibility of the sulfanylacetate side chain allows it to adopt various conformations, which could be crucial for fitting into a specific pocket of a target enzyme or receptor. The introduction of more rigid structures, such as the pyrazole ring in derivatives A12 and A13, can restrict this flexibility. The high activity of these compounds suggests that a certain degree of rigidity in the side chain might be favorable for biological activity, potentially by pre-organizing the molecule in a bioactive conformation.
Computational studies, including conformational analysis and molecular dynamics simulations, would be beneficial to understand the preferred conformations of these molecules and how their flexibility correlates with their observed biological responses.
Rational Design Principles for Optimized Derivatives
Based on the available SAR data and general medicinal chemistry principles, several rational design strategies can be proposed to optimize the derivatives of this compound for enhanced biological activity.
Systematic Substitution of the Phenyl Ring: A library of analogs with a diverse set of substituents at the ortho, meta, and para positions of the phenyl ring should be synthesized and evaluated. This would help to build a comprehensive QSAR (Quantitative Structure-Activity Relationship) model to guide further optimization.
Bioisosteric Replacement of the Tetrazole Ring: While the tetrazole ring is a key feature, exploring its replacement with other five-membered heterocycles (e.g., triazole, oxadiazole) could lead to compounds with improved properties.
Optimization of the Sulfanylacetate Side Chain: The high activity of the ethyl ester suggests that this is a good starting point. Further modifications could include:
Varying the length of the alkyl chain of the ester.
Replacing the ethyl group with other alkyl or aryl groups.
Converting the ester to other functional groups like amides, carboxylic acids, or nitriles to explore different interactions with the target.
Further exploration of the Schiff base and pyrazole derivatives that showed promising activity.
Conformational Restriction: Introducing cyclic structures or double bonds into the side chain to reduce conformational flexibility could lock the molecule in a more active conformation, as suggested by the activity of the pyrazole derivatives.
By systematically applying these design principles and iteratively synthesizing and testing new analogs, it should be possible to develop more potent and selective compounds based on the this compound scaffold.
Emerging Applications and Future Research Directions
Development as Chemical Probes for Biological Pathways
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a common functional group in biologically active molecules. This structural similarity allows tetrazole-containing compounds to interact with biological targets such as enzymes and receptors. While specific studies on Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate as a chemical probe are not yet prevalent, the broader class of tetrazole derivatives has shown significant potential.
The development of this compound and its analogues as chemical probes could enable researchers to investigate and modulate the activity of specific biological pathways. By modifying the phenyl or ethyl acetate (B1210297) portions of the molecule, a library of compounds could be synthesized to probe structure-activity relationships and identify potent and selective modulators of biological targets. Such probes would be invaluable tools for dissecting complex cellular processes and identifying new therapeutic targets.
Potential in Agrochemistry and Plant Protection Agents
Tetrazole derivatives have been successfully utilized in the agricultural sector as herbicides, fungicides, and plant growth regulators. mdpi.com The nitrogen-rich tetrazole ring can influence the metabolic processes in plants and fungi, leading to various desired agricultural outcomes. For instance, some tetrazole compounds are known to interfere with hormone biosynthesis in plants, thereby regulating their growth.
Given these precedents, this compound represents a promising candidate for development as a novel agrochemical. Future research could focus on screening this compound and its derivatives for activity against a range of plant pathogens and weeds. Understanding the structure-activity relationship will be crucial for designing new, more effective, and environmentally benign plant protection agents.
Table 1: Potential Agro-Chemical Applications of Tetrazole Derivatives
| Application Area | Mode of Action (Hypothesized) | Potential Benefit |
|---|---|---|
| Herbicide | Inhibition of essential plant enzymes | Control of unwanted vegetation |
| Fungicide | Disruption of fungal cell membrane integrity | Prevention of crop diseases |
| Plant Growth Regulator | Modulation of plant hormone levels | Enhancement of crop yield and quality |
Applications in Materials Science (e.g., corrosion inhibitors, coordination polymers)
The presence of multiple nitrogen atoms and a sulfur atom in this compound makes it an excellent candidate for applications in materials science, particularly as a corrosion inhibitor and as a ligand for the synthesis of coordination polymers. The lone pair electrons on the nitrogen and sulfur atoms can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The parent compound, 1-phenyl-1H-tetrazole-5-thiol, has demonstrated significant potential as a corrosion inhibitor.
Furthermore, the multidentate nature of the tetrazole ring allows it to act as a versatile building block for the construction of coordination polymers. lookchem.com These materials, also known as metal-organic frameworks (MOFs), have a wide range of applications in gas storage, catalysis, and sensing. The specific structure of this compound could lead to the formation of novel coordination polymers with unique properties and functionalities.
Integration with High-Throughput Screening and Combinatorial Library Synthesis
The synthesis of diverse libraries of compounds is a cornerstone of modern drug discovery and materials science. The modular structure of this compound makes it an ideal scaffold for combinatorial chemistry. By systematically varying the substituents on the phenyl ring and modifying the ester group, a large and diverse library of related compounds can be rapidly synthesized.
These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. This approach significantly accelerates the discovery process, enabling the rapid identification of lead compounds for further optimization. The use of multicomponent reactions, a powerful tool in combinatorial synthesis, has been successfully applied to the synthesis of various tetrazole derivatives. nih.gov
Leveraging Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research. These powerful computational tools can be employed to accelerate the discovery and optimization of new compounds, including derivatives of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a tetrazole derivative with a thioacetate precursor. Key steps include:
- Thiolation : Reacting 1-phenyltetrazole-5-thiol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfide linkage .
- Purification : Use column chromatography or recrystallization to isolate the product. Reaction temperatures should be controlled (40–60°C) to minimize side reactions .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the tetrazole ring, sulfide linkage, and ester group. For example, the ethyl ester protons appear as a triplet at ~1.2–1.4 ppm and a quartet at ~4.1–4.3 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) .
- X-ray Diffraction : Single-crystal analysis resolves bond lengths and angles, critical for validating the sulfanylacetate moiety .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial Activity : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
- Enzyme Inhibition : Test binding affinity to cyclooxygenase (COX) or kinases via fluorescence polarization .
Advanced Research Questions
Q. How does the sulfanylacetate moiety influence the compound’s binding to biological targets?
- Methodological Answer : The sulfanylacetate group enhances hydrogen bonding and hydrophobic interactions. For example:
- Molecular Docking : Simulations (e.g., AutoDock Vina) show the sulfide sulfur forms van der Waals contacts with hydrophobic pockets, while the ester carbonyl interacts with polar residues (e.g., Arg106 in COX-2) .
- SAR Studies : Modifying the ester (e.g., replacing ethyl with methyl) reduces solubility but increases membrane permeability, as shown in logP calculations .
Q. How can crystallographic data resolve contradictions in reported bioactivity results?
- Methodological Answer : Conflicting bioactivity may arise from polymorphic forms or solvate formation. Strategies include:
- Crystal Structure Analysis : Compare hydrogen-bonding networks (e.g., O–H···N interactions in the tetrazole ring) across polymorphs .
- Thermogravimetric Analysis (TGA) : Detect hydrate formation, which may alter solubility and bioavailability .
- Replicate Assays : Test all crystalline forms under standardized conditions (e.g., pH 7.4 buffer) .
Q. What strategies mitigate side reactions during functionalization of the tetrazole ring?
- Methodological Answer : The tetrazole’s sensitivity to oxidation and nucleophilic attack requires:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the tetrazole during alkylation .
- Low-Temperature Reactions : Conduct substitutions at 0–5°C to prevent ring-opening .
- Inert Atmosphere : Perform reactions under nitrogen/argon to avoid oxidation of the sulfide group .
Q. How can computational methods predict the compound’s metabolic stability?
- Methodological Answer : Use in silico tools to assess:
- Cytochrome P450 Metabolism : Software like Schrödinger’s MetaSite predicts oxidation sites (e.g., sulfur atoms are prone to sulfoxidation) .
- Half-Life Estimation : Molecular dynamics simulations model plasma protein binding and clearance rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity across studies?
- Methodological Answer : Variations may stem from differences in:
- Strain Selection : Test against standardized strains (e.g., ATCC controls) .
- Solvent Effects : Use DMSO concentrations <1% to avoid false negatives .
- Biofilm vs. Planktonic Assays : Compare MICs in both conditions, as biofilm-embedded bacteria show higher resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
